Hydrogen-Bond Donor and Acceptor Count: Impact on Lipophilicity and Permeability Predictions
The target compound possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), compared to 3 HBD and 4 HBA for the unmethylated analog (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 20763-91-1) . This reduction in HBD count is predicted to increase passive membrane permeability when the compound is incorporated into bioactive molecules, consistent with Lipinski's Rule of Five guidelines.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 20763-91-1): 3 HBD |
| Quantified Difference | 1 fewer HBD |
| Conditions | Calculated molecular properties; Chem960 database |
Why This Matters
A lower HBD count directly correlates with improved logD and potential for blood-brain barrier penetration, making the target compound a superior choice for CNS-targeted library design where the unmethylated analog would be disadvantaged.
